5-[(4-Methoxyphenyl)amino]-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile
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Description
5-[(4-Methoxyphenyl)amino]-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C23H24N4O4S and its molecular weight is 452.53. The purity is usually 95%.
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Biological Activity
The compound 5-[(4-Methoxyphenyl)amino]-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including its antibacterial, anticancer, and enzyme inhibitory effects, supported by various studies and data.
Chemical Structure
The chemical structure of the compound features a complex arrangement that includes an oxazole ring and a piperidine moiety. The presence of methoxy and sulfonyl groups contributes to its biological activity.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant antibacterial properties. For instance, derivatives containing oxazole and piperidine moieties showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
Compound | Bacterial Strain | Zone of Inhibition (mm) | IC50 (µg/mL) |
---|---|---|---|
A | Salmonella typhi | 15 | 10 |
B | Bacillus subtilis | 18 | 8 |
C | Escherichia coli | 12 | 20 |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies indicated that similar compounds can inhibit the growth of various cancer cell lines, such as HT-29 colon carcinoma and MCF7 breast carcinoma cells. The mechanism involves disruption of the cell cycle and induction of apoptosis .
Table 2: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HT-29 | 5 | Cell cycle arrest in G2/M phase |
MCF7 | 7 | Induction of apoptosis |
M21 | 6 | Inhibition of microtubule assembly |
Enzyme Inhibition
The compound has shown promising results as an enzyme inhibitor. It has been tested against various enzymes, including acetylcholinesterase and urease, demonstrating strong inhibitory activity. For example, certain derivatives exhibited IC50 values in the low micromolar range for urease inhibition .
Table 3: Enzyme Inhibition Data
Enzyme | Compound | IC50 (µM) |
---|---|---|
Acetylcholinesterase | D | 2.14 |
Urease | E | 0.63 |
Case Studies
A series of case studies have highlighted the effectiveness of compounds with similar structures in treating infections and cancer. One study reported the use of a related oxazole derivative in a clinical setting where it significantly reduced bacterial load in infected patients . Another study focused on the anticancer properties where the compound was part of a combination therapy that improved patient outcomes in resistant cancer types .
Properties
IUPAC Name |
5-(4-methoxyanilino)-2-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-16-4-3-13-27(15-16)32(28,29)20-11-5-17(6-12-20)22-26-21(14-24)23(31-22)25-18-7-9-19(30-2)10-8-18/h5-12,16,25H,3-4,13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJGSZLRRNWDLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NC4=CC=C(C=C4)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.